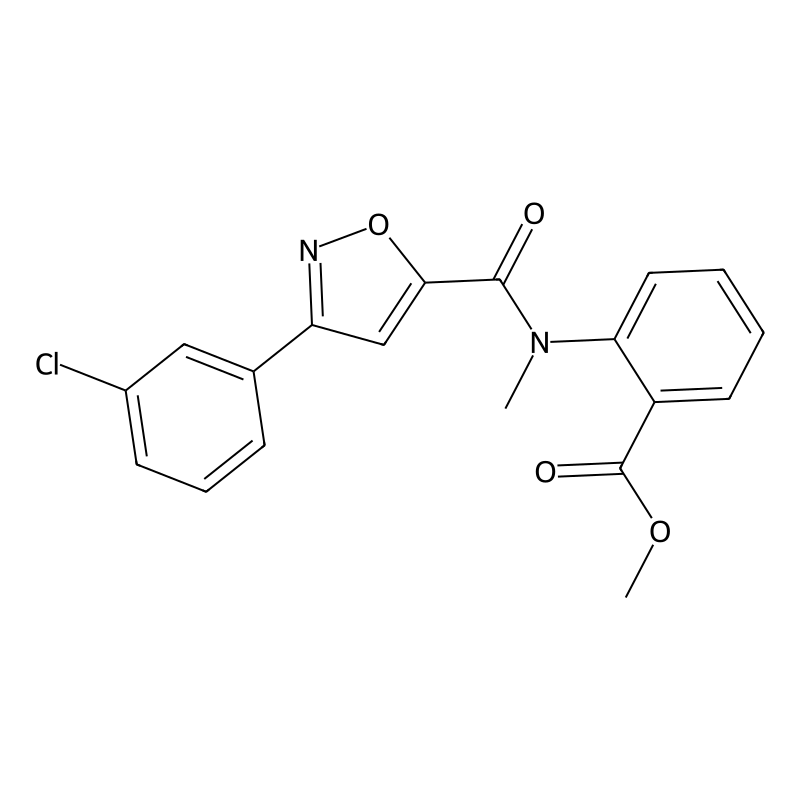Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate
Catalog No.
S7968093
CAS No.
M.F
C19H15ClN2O4
M. Wt
370.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate
IUPAC Name
methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate
Molecular Formula
C19H15ClN2O4
Molecular Weight
370.8 g/mol
InChI
InChI=1S/C19H15ClN2O4/c1-22(16-9-4-3-8-14(16)19(24)25-2)18(23)17-11-15(21-26-17)12-6-5-7-13(20)10-12/h3-11H,1-2H3
InChI Key
CSHHQYNZTYXBAD-UHFFFAOYSA-N
SMILES
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl
Canonical SMILES
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl
MOCB is an oxazole derivative that was first synthesized by scientists at the Shanghai Institute of Materia Medica. The compound was designed as a potential anticancer drug due to its ability to inhibit tubulin polymerization. However, its application as an anticancer drug has been limited due to poor solubility and stability. Despite this, the compound has attracted attention due to its potential applications in other areas of research and industry.
MOCB is a white crystalline powder with a molecular weight of 437.86 g/mol. The compound has a melting point of 169-170°C and a boiling point of 659.4°C at 760 mmHg. MOCB has a solubility of less than 0.1 mg/mL in water, which limits its use in aqueous solutions.
MOCB can be synthesized using a variety of methods, including the reaction of 3-chloroacetophenone with hydroxylamine hydrochloride followed by the reaction with methyl 2-bromobenzoate. Characterization of MOCB can be done using techniques such as NMR spectroscopy and X-ray crystallography.
MOCB can be analyzed using various techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
MOCB has been found to have a wide range of biological properties, including antimicrobial, antitumor, antifungal, antitubulin, and anti-inflammatory activities. The compound has been found to induce apoptosis in a variety of cancer cell lines, including lung cancer, breast cancer, and ovarian cancer.
Studies have shown that MOCB has a low toxicity profile. The compound has been found to be non-toxic to rats at doses up to 2000 mg/kg. However, more research is needed to determine the safety of MOCB in humans.
MOCB has potential applications in various areas of research and industry, including the development of anticancer drugs, antimicrobial agents, and anti-inflammatory agents. The compound can also be used as a tubulin polymerization inhibitor and as a potential dye for imaging studies.
Research on MOCB is ongoing, with scientists investigating its potential applications in the development of anticancer drugs and other therapeutic agents. Studies are also being conducted to determine the safety of the compound and its potential for toxicity.
MOCB has potential applications in various fields of research and industry, including pharmaceuticals, biotechnology, and chemical engineering. The compound can be used as a starting material for the synthesis of other compounds, including therapeutic agents and dyes.
Limitations:
MOCB has poor solubility and stability in aqueous solutions, which limits its use in biomedical applications. The compound is also expensive to produce, which may limit its use in large-scale experiments.
Future research on MOCB should focus on improving its solubility and stability in aqueous solutions. Scientists can also explore the use of MOCB as a potential therapeutic agent for the treatment of various diseases. Other future directions include the use of MOCB in the development of new imaging agents and the exploration of its potential as a starting material for the synthesis of other oxazole derivatives.
XLogP3
3.9
Hydrogen Bond Acceptor Count
5
Exact Mass
370.0720347 g/mol
Monoisotopic Mass
370.0720347 g/mol
Heavy Atom Count
26
Dates
Last modified: 01-05-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








